4-Acetylimidazole

Description

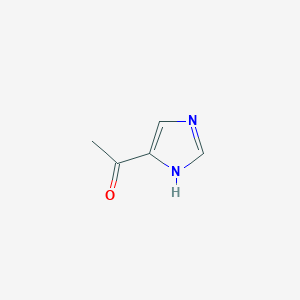

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340547 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61985-25-9 | |

| Record name | 4-Acetylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Acetylimidazole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Acetylimidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and development settings.

Core Properties and Identification

This compound, also known as 1-(1H-imidazol-4-yl)ethanone, is a crucial reagent and intermediate. Its unique structure, featuring an imidazole ring with an acetyl group at the fourth position, underpins its reactivity and utility in synthesizing more complex molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 61985-25-9 | [2][3] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [2][3] |

| Synonyms | 1-(1H-imidazol-4-yl)ethanone | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [3] |

| Storage | Store at 2°C - 8°C in a well-closed container | [2] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical aspect for its application. While various methods exist, a common conceptual pathway involves the modification of an existing imidazole scaffold. Understanding the electron-withdrawing nature of the acetyl group is key to predicting its reactivity. It deactivates the imidazole ring towards electrophilic substitution while making the acetyl group's carbonyl carbon susceptible to nucleophilic attack.

The imidazole ring's nitrogen atoms also play a crucial role. The pyrrole-type nitrogen (NH) can be deprotonated to form an imidazolate anion, a potent nucleophile. The pyridine-type nitrogen is basic and can be protonated or act as a nucleophile. This dual character allows for a rich and versatile chemistry.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of this compound, highlighting key decision points for a synthetic chemist.

Caption: Generalized synthetic and reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold and intermediate in the synthesis of pharmacologically active compounds. Its structural similarity to histidine allows it to be explored as a histidine analogue.[1][2]

-

Anticancer Research: It has been investigated for its potential anticancer activity, particularly in breast cancer cells.[1][2] The imidazole core is a common feature in many anticancer agents, often interacting with key enzymatic targets.

-

Enzyme Inhibition: The acetyl group can be modified to introduce functionalities that can act as warheads for covalent inhibitors or as key binding elements for non-covalent inhibitors.

-

Histamine Receptor Ligands: The imidazole core is central to the structure of histamine. Derivatives of this compound can be synthesized to probe the structure-activity relationships of histamine receptor agonists and antagonists.

Experimental Protocol: Reductive Amination of this compound

This protocol details a representative reaction where this compound is used as a starting material. The objective is to synthesize an N-substituted ethylamine derivative, a common transformation in medicinal chemistry to build out molecular complexity.

Principle: This is a one-pot reaction combining a carbonyl compound (this compound) and an amine with a reducing agent. An imine is formed in situ and is then immediately reduced to the corresponding amine. This method avoids the isolation of the often-unstable imine intermediate.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1 equivalent).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (or DCE).

-

Amine and Catalyst Addition: Add the primary amine (1.1 equivalents) followed by a catalytic amount of acetic acid (0.1 equivalents).

-

Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir for 20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted amine.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Statements: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Precautionary Measures: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust, fumes, or vapors.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4]

Conclusion

This compound is a versatile and valuable molecule for chemical researchers and drug developers. Its well-defined physicochemical properties, coupled with its predictable yet versatile reactivity, make it a foundational building block for a wide array of complex molecular targets. A thorough understanding of its synthesis, handling, and reaction profiles, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

- This compound - High purity | EN. (n.d.). Georganics.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Acetylimidazole from Imidazole

Abstract

4-Acetylimidazole is a pivotal intermediate in medicinal chemistry and drug development, serving as a versatile building block for a wide array of pharmacologically active compounds. However, its synthesis presents unique challenges due to the electronic nature of the imidazole ring, which complicates direct acylation at the C-4 position. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the viable synthetic routes to this compound, with a primary focus on a robust multi-step pathway commencing from imidazole-4-carboxylic acid. Alternative strategies are also discussed, offering a comparative analysis of methodologies. This guide emphasizes the mechanistic rationale behind experimental choices, provides detailed, step-by-step protocols, and presents quantitative data to ensure scientific integrity and practical applicability.

Introduction: The Challenge of Imidazole C-4 Acylation

The imidazole heterocycle is a ubiquitous scaffold in biologically active molecules. The direct introduction of an acetyl group at the C-4 position via classical electrophilic aromatic substitution, such as the Friedel-Crafts acylation, is notoriously difficult.[1] The lone pair of electrons on the N-1 nitrogen atom readily coordinates with Lewis acids, deactivating the ring towards electrophilic attack. Furthermore, the inherent reactivity of the imidazole ring can lead to undesired side reactions and low yields under harsh acylation conditions.

Consequently, indirect synthetic methodologies are predominantly employed to achieve the targeted this compound. This guide will primarily detail the most established and reliable multi-step synthesis, which navigates these challenges through a series of well-understood organic transformations.

Primary Synthetic Pathway: A Three-Step Approach from Imidazole-4-Carboxylic Acid

The most widely adopted and scalable synthesis of this compound begins with the readily available starting material, imidazole-4-carboxylic acid. This pathway involves three key transformations:

-

Esterification: Protection of the carboxylic acid functionality as an ethyl ester.

-

Condensation: A Claisen-type condensation to introduce the acetyl group precursor.

-

Hydrolysis and Decarboxylation: Removal of the ester group and subsequent decarboxylation to yield the final product.

Sources

A-Z Guide to 4-Acetylimidazole: An In-depth Technical Guide on its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetylimidazole is a pivotal heterocyclic ketone, serving as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its utility in drug discovery, particularly in the development of anticancer agents and treatments for cardiovascular and digestive ailments, is well-documented.[3][4] However, the success of its application is fundamentally governed by its solubility, a critical physicochemical parameter that dictates reaction kinetics, formulation strategies, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into the molecular properties that influence its solubility, present available qualitative and quantitative data in a variety of solvents, and detail a gold-standard experimental protocol for determining its solubility in-house. This document is intended to be a vital resource for scientists, enabling informed solvent selection and robust experimental design.

Foundational Principles: Understanding the "Why" of Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and its interaction with the solvent. For this compound, the key factors are its polarity, hydrogen bonding capability, and acid-base properties.

Molecular Structure and Polarity

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) possesses a unique bifunctional structure.[1][5][6]

-

The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it a polar moiety. The pyrrole-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridine-type nitrogen (-N=) can act as a hydrogen bond acceptor.

-

The Acetyl Group: The carbonyl group (C=O) is highly polar and a strong hydrogen bond acceptor.

This combination of a polar aromatic ring and a polar functional group renders this compound a polar molecule.[1] Following the principle of "like dissolves like," it is predicted to be more soluble in polar solvents than in nonpolar solvents like hydrocarbons.[1]

pH-Dependent Solubility and pKa

Solubility Profile of this compound: A Data-Centric Overview

While extensive quantitative solubility data is not centrally compiled, a clear profile can be established from chemical supplier information and related literature. The data is summarized below for clarity.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Quantitative Data (mg/mL) | Qualitative Description | Source |

| Water | Polar Protic | Data not available | Soluble[1] | [1] |

| Methanol | Polar Protic | Data not available | Soluble[1] | [1] |

| Ethanol | Polar Protic | Data not available | Soluble[1] | [1] |

| Acetone | Polar Aprotic | Data not available | Soluble[5] | [5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | >10 mg/mL (for a related compound) | Likely Soluble | Inferred from[8] |

| Ethyl Acetate | Moderately Polar | Data not available | Used as an extraction solvent in synthesis[3] | [3] |

Key Insights from the Data:

-

This compound demonstrates good solubility in polar protic solvents like water and alcohols, which can both donate and accept hydrogen bonds.[1]

-

Its solubility in polar aprotic solvents like acetone is also noted.[5]

-

The use of ethyl acetate as an extraction solvent during its synthesis suggests at least moderate solubility.[3]

-

For many drug discovery applications, initial stock solutions are prepared in DMSO; the solubility of related compounds suggests this is a viable strategy.[9][10]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

For precise, thermodynamically valid solubility measurements, the shake-flask method is the universally accepted gold standard.[11][12][13] It is a robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[11][12]

Principle

An excess amount of the solid compound (solute) is agitated in a known volume of the solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique. This concentration represents the equilibrium solubility.[12]

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to a series of clear glass vials or flasks. An amount that is visually in excess (e.g., 5-10 times the estimated solubility) is sufficient.[14]

-

Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., purified water, buffer of specific pH, ethanol) into each vial.

-

Equilibration: Seal the vials tightly. Place them in a constant-temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with preliminary studies potentially testing 48 or 72 hours to confirm that the concentration has plateaued.[12][14][15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period (e.g., 1-2 hours) to allow larger particles to settle.[13] To completely separate the undissolved solid from the saturated solution, centrifugation or filtration is required. Use a high-speed centrifuge or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute it accurately with a suitable solvent to bring the concentration within the linear range of your analytical instrument. Quantify the concentration of this compound using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity.

-

UV-Vis Spectrophotometry: A simpler method, suitable if this compound is the only absorbing species in the solution.

-

-

Calculation: Back-calculate the original concentration in the saturated supernatant, accounting for any dilutions made. The result is the equilibrium solubility, typically expressed in mg/mL or µg/mL.

Workflow Visualization

The following diagram illustrates the key stages of the Shake-Flask method.

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Practical Applications & Solvent Selection Strategy

The choice of solvent is dictated by the intended application. The following logical framework can guide researchers in making an optimal selection.

Caption: Decision tree for selecting an appropriate solvent system for this compound.

Conclusion

This compound is a polar molecule with good solubility in polar solvents, a characteristic essential for its wide-ranging applications in pharmaceutical research.[1] Its solubility in aqueous systems is expected to be highly pH-dependent, increasing significantly in acidic conditions. While qualitative data provides a solid foundation, for critical applications such as formulation and preclinical development, the quantitative determination of its equilibrium solubility via a standardized method like the Shake-Flask protocol is imperative. This guide provides the theoretical background, compiled data, and practical methodology required for researchers to confidently work with and characterize the solubility of this compound.

References

- Slideshare. solubility experimental methods.pptx. [Link]

- ResearchGate.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Georganics. This compound - High purity | EN. [Link]

- Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Alloprof. Measuring Solubility | Secondaire. [Link]

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

- Lund University Publications.

- Google Patents.

- NIH National Library of Medicine.

- PubChem. 4-Methylimidazole | C4H6N2 | CID 13195. [Link]

Sources

- 1. CAS 61985-25-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - High purity | EN [georganics.sk]

- 3. CN102101843A - Preparation method of this compound and its intermediate - Google Patents [patents.google.com]

- 4. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 61985-25-9 | FA45211 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. toku-e.com [toku-e.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

Spectroscopic Profile of 4-Acetylimidazole: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-Acetylimidazole (CAS No: 61985-25-9), a key heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1][2] As a versatile building block, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in research and drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.

Molecular Structure and Overview

This compound is an organic compound featuring a five-membered imidazole ring substituted with an acetyl group at the C4 position.[1] This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic characteristics. The presence of the imidazole moiety, a common feature in biologically active molecules, and the reactive acetyl group make it a compound of considerable interest.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole ring and the acetyl methyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of an imidazole derivative like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the spectrum at a standard temperature, typically 25 °C.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (δ) in D₂O | Multiplicity | Integration |

| -CH₃ (acetyl) | ~2.31 ppm | Singlet | 3H |

| H5 (imidazole) | ~7.67 ppm | Singlet | 1H |

| H2 (imidazole) | ~7.77 ppm | Singlet | 1H |

Note: Data obtained from a patent describing the synthesis of this compound.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in D₂O displays three distinct singlet signals, which is consistent with its molecular structure.

-

Acetyl Protons (-CH₃): The upfield singlet at approximately 2.31 ppm corresponds to the three equivalent protons of the acetyl methyl group. Its integration value of 3H confirms the presence of this functional group.

-

Imidazole Ring Protons (H2 and H5): The two downfield singlets at approximately 7.67 ppm and 7.77 ppm are assigned to the protons on the imidazole ring. In D₂O, the acidic N-H proton is exchanged with deuterium and is therefore not observed. The singlets arise because there are no adjacent protons to cause spin-spin coupling. The electron-withdrawing effect of the acetyl group and the aromatic nature of the imidazole ring cause these protons to resonate in the downfield region. The specific assignment of H2 and H5 can be confirmed through more advanced 2D NMR techniques like HMBC and HSQC.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) |

| -CH₃ (acetyl) | ~25-30 ppm |

| C5 (imidazole) | ~115-125 ppm |

| C4 (imidazole) | ~130-140 ppm |

| C2 (imidazole) | ~135-145 ppm |

| C=O (acetyl) | ~190-200 ppm |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show five distinct signals.

-

Acetyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the upfield region, typically between 25 and 30 ppm.

-

Imidazole Ring Carbons (C2, C4, and C5): The carbons of the imidazole ring are expected in the aromatic region. The C4 carbon, being directly attached to the electron-withdrawing acetyl group, would be the most deshielded among the ring carbons. The C2 and C5 carbons would have chemical shifts influenced by the nitrogen atoms and the overall aromatic system. Based on data for other substituted imidazoles, the expected order of chemical shifts would be C4 > C2 > C5.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is anticipated to be the most downfield signal in the spectrum, typically appearing in the range of 190-200 ppm, which is characteristic of ketone carbonyls.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy of a Solid Sample

For a solid compound like this compound, the IR spectrum can be obtained using the following methods:

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.

-

Predicted IR Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (imidazole) | 3100-3000 (broad) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic, -CH₃) | 2950-2850 |

| C=O Stretch (ketone) | 1680-1660 |

| C=N and C=C Stretch (imidazole ring) | 1600-1450 |

| C-N Stretch (imidazole ring) | 1350-1250 |

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

-

N-H and C-H Stretching Region: A broad absorption band between 3100 and 3000 cm⁻¹ is expected due to the N-H stretching vibration of the imidazole ring. Overlapping with this, sharp peaks corresponding to the aromatic C-H stretches of the imidazole ring should be observed. Just below 3000 cm⁻¹, absorptions from the aliphatic C-H stretching of the methyl group will be present.

-

Carbonyl Stretching Region: A strong, sharp absorption band in the region of 1680-1660 cm⁻¹ is a key diagnostic peak for the C=O stretching vibration of the acetyl group's ketone. Conjugation with the imidazole ring is expected to lower this frequency compared to a simple aliphatic ketone.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions corresponding to the C=N and C=C stretching vibrations of the imidazole ring, as well as various bending vibrations. These are highly characteristic of the molecule and can be used for identification by comparison with a reference spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization technique that typically yields the protonated molecular ion, [M+H]⁺, confirming the molecular weight.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 110 | [M]⁺˙ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 68 | [M - CH₂CO]⁺˙ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Predicted Mass Spectrum

The mass spectrum of this compound under electron ionization is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z of 110, corresponding to the molecular weight of this compound (C₅H₆N₂O).

-

Major Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable acylium ion. This would result in a peak at m/z 95 ([M - 15]⁺).

-

Loss of Ketene: Another possible fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement process, leading to a fragment ion at m/z 68 ([M - 42]⁺˙), which corresponds to the imidazole radical cation.

-

Formation of the Acetyl Cation: Cleavage of the bond between the imidazole ring and the acetyl group would generate the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a prominent peak in the mass spectra of acetyl-containing compounds.

-

IV. Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

V. Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The ¹H NMR data confirms the proton environment, while predictive ¹³C NMR, IR, and MS data offer a robust framework for its structural confirmation and characterization. The detailed experimental protocols serve as a practical resource for researchers working with this and related compounds. A thorough understanding of this spectroscopic data is essential for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and materials science.

VI. References

-

Google Patents. Preparation method of this compound and its intermediate.

-

PubChem. 1-Acetyl-4-methylimidazole. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Chemical Communications. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Organic & Biomolecular Chemistry. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Journal of Materials Chemistry. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Georganics. This compound. [Link]

-

Tyger Scientific Inc. This compound. [Link]

-

National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. 1-(1H-Imidazol-1-yl)ethanone. [Link]

-

National Center for Biotechnology Information. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

-

SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Spectroscopy Online. Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. [Link]

-

ResearchGate. The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. [Link]

Sources

4-Acetylimidazole: A Versatile Histidine Analogue for Probing Protein Function and Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Histidine residues are critical players in the theater of protein function, participating in catalysis, metal ion coordination, and proton transfer. Their unique imidazole side chain, with its aromatic character and pKa near physiological pH, makes them versatile functional groups. Understanding the precise role of individual histidine residues is paramount in elucidating enzyme mechanisms, mapping protein-protein interactions, and designing novel therapeutics. 4-Acetylimidazole emerges as a powerful chemical tool in this endeavor. As a structural analogue of the histidine side chain, it allows for the targeted modification and investigation of histidine function. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application in protein modification and enzyme inhibition studies. Detailed experimental protocols and data interpretation strategies are presented to equip researchers with the knowledge to effectively utilize this versatile molecule in their scientific pursuits.

Introduction: The Significance of Histidine and the Utility of its Analogues

The imidazole side chain of histidine is a cornerstone of protein functionality. Its ability to act as both a hydrogen bond donor and acceptor, and to be protonated or deprotonated near neutral pH, allows it to participate in a wide array of biochemical reactions.[1] Consequently, histidine residues are frequently found in the active sites of enzymes, where they act as general acids or bases, and in metal-binding sites, where they coordinate with essential metal ions.[1]

To dissect the contribution of a specific histidine residue, researchers often turn to chemical modification or site-directed mutagenesis. While mutagenesis is a powerful technique, it can sometimes lead to significant structural perturbations. Chemical modification with reagents that specifically target histidine offers a complementary approach. This compound, with its imidazole core and an acetyl group at the 4-position, serves as an excellent mimic of the histidine side chain, enabling researchers to probe its function with minimal structural disruption.[2] This guide will delve into the practical applications of this compound as a histidine analogue.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 61985-25-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [3] |

| Molecular Weight | 110.11 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents such as water and alcohols | [2] |

| Storage | 2-8°C, in a dry, well-ventilated area away from incompatible materials like strong oxidizers and acids. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from a patented method and provides a general framework for its preparation.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Imidazole-4-ethyl formate[4]

-

Ethyl acetate[4]

-

Strong base (e.g., sodium ethoxide, potassium butoxide)[4]

-

Anhydrous solvent (e.g., toluene, benzene)[4]

-

Inorganic acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) for hydrolysis[4]

-

Organic solvent for extraction (e.g., ethyl acetate)[4]

-

Drying agent (e.g., anhydrous sodium sulfate)[4]

-

Solvent for recrystallization (e.g., methyl tertiary butyl ether)[4]

-

Nitrogen gas atmosphere[4]

Procedure:

-

Condensation Reaction: In a round-bottom flask under a nitrogen atmosphere, dissolve the strong base (e.g., sodium ethoxide, 2.64 mol) in an anhydrous solvent (e.g., toluene, 1 L). To this solution, add ethyl acetate (3.96 mol) and stir for one hour. Then, add imidazole-4-ethyl formate (0.66 mol) and heat the reaction mixture to reflux for 20 hours.[4]

-

Work-up of Intermediate: After the reaction is complete, remove the solvent under reduced pressure. The resulting residue contains the intermediate product.[4]

-

Hydrolysis: Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran). Add an inorganic acid (e.g., 98% sulfuric acid, 0.66 mol) or a strong base (e.g., sodium hydroxide) and reflux the mixture overnight.[4]

-

Neutralization and Extraction: Neutralize the reaction mixture with a solid base (e.g., sodium bicarbonate). Remove the solvent under reduced pressure. Add an organic solvent for extraction (e.g., ethyl acetate) and wash the organic layer with water (3 x 400 mL).[4]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. Add a suitable solvent for recrystallization (e.g., methyl tertiary butyl ether) to precipitate the white solid product, this compound.[4]

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The expected 1H NMR spectrum in D₂O should show a singlet at approximately 2.31 ppm (3H) and two singlets in the aromatic region around 7.67 ppm (1H) and 7.77 ppm (1H).[4]

This compound as a Histidine Analogue in Protein Modification

The primary utility of this compound lies in its ability to selectively modify histidine residues in proteins. This modification can be used to identify accessible histidine residues, probe their role in protein function, and introduce a unique chemical handle for further derivatization.

Mechanism of Histidine Modification

The reaction between this compound and a histidine residue is believed to proceed via nucleophilic attack of the imidazole nitrogen of the histidine on the acetyl group of this compound. This results in the formation of an acetylated histidine residue. The reaction is typically carried out under mild conditions to preserve the protein's native structure.

Caption: General workflow for protein modification with this compound.

Protocol for Protein Modification with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

This compound solution (freshly prepared in the same buffer or a compatible organic solvent like DMSO)

-

Quenching reagent (e.g., hydroxylamine)

-

Dialysis or size-exclusion chromatography materials for reagent removal

-

Spectrophotometer

-

Mass spectrometer or HPLC system for analysis

Procedure:

-

Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 1-10 mg/mL) in a buffer at a pH where the target histidine is reactive and the protein is stable (typically pH 6.0-7.0).

-

Modification Reaction: Add a molar excess of this compound to the protein solution. The optimal molar excess and reaction time will need to be determined empirically but a starting point could be a 10- to 100-fold molar excess incubated for 1-4 hours at room temperature.

-

Quenching the Reaction: Stop the reaction by adding a quenching reagent like hydroxylamine to a final concentration of ~0.1 M, which will react with any remaining this compound.

-

Removal of Excess Reagent: Remove excess this compound and by-products by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterization of Modification:

-

Spectroscopic Analysis: Monitor the reaction by UV-Vis spectroscopy. Acetylation of histidine can sometimes lead to a change in the UV spectrum.

-

Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the modified protein. An increase in mass corresponding to the addition of an acetyl group (42.04 Da) per modified histidine will be observed.

-

Amino Acid Analysis: Perform amino acid analysis after acid hydrolysis to quantify the loss of histidine residues.[5]

-

Peptide Mapping: Digest the modified protein with a specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific histidine residue(s) that have been modified.

-

This compound in Enzyme Inhibition Studies

The structural similarity of this compound to the histidine side chain makes it a potential inhibitor of enzymes that have histidine in their active site. By binding to the active site, it can compete with the natural substrate, leading to enzyme inhibition.

Principles of Enzyme Inhibition Analysis

Enzyme inhibition studies are crucial for understanding enzyme mechanisms and for the development of new drugs. The potency of an inhibitor is typically quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

Protocol for Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on an enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound stock solution

-

Assay buffer

-

Microplate reader or spectrophotometer

Procedure:

-

Determine Optimal Assay Conditions: Establish the optimal conditions for the enzyme assay, including buffer pH, temperature, enzyme concentration, and substrate concentration (typically around the Km value).

-

Prepare a Dilution Series of this compound: Prepare a series of dilutions of this compound in the assay buffer.

-

Perform the Inhibition Assay:

-

In a microplate or cuvettes, add the assay buffer, enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the mode of inhibition and the Ki value, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]

-

Illustrative Quantitative Data for Enzyme Inhibition

The following table provides an example of the type of data that would be generated from an enzyme inhibition study with this compound.

| Enzyme | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| Example: Histidine Decarboxylase | L-Histidine | Competitive | [Illustrative Value: 50] | [Illustrative Value: 25] | [Hypothetical] |

| Example: Carbonic Anhydrase | p-Nitrophenyl Acetate | Non-competitive | [Illustrative Value: 100] | [Illustrative Value: 100] | [Hypothetical] |

Note: The values in this table are for illustrative purposes only and would need to be determined experimentally for a specific enzyme.

Applications in Probing Metalloenzyme Active Sites

Histidine residues are frequently involved in the coordination of metal ions in metalloenzymes. This compound can be a valuable tool for investigating the role of these histidine ligands. By displacing or competing with the native histidine ligand, it can modulate the spectroscopic and catalytic properties of the metalloenzyme, providing insights into the metal coordination environment and its influence on function.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or a fume hood.

-

Avoiding inhalation, ingestion, and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Its ability to act as a histidine analogue allows for the targeted investigation of histidine residues in proteins, providing insights into their roles in catalysis, metal binding, and protein structure. The detailed protocols and conceptual framework provided in this guide are intended to empower scientists to effectively utilize this compound in their research, ultimately contributing to a deeper understanding of the intricate world of protein function.

References

- CN102101843A - Preparation method of this compound and its intermediate - Google P

- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. (URL: [Link])

- Preparation of N-acetylimidazole - Chemical Papers. (URL: [Link])

- Chemical Modification of the Histidine Residue in Phospholipase A, (Naja naja naja) - eScholarship. (URL: [Link])

- Mechanistic and kinetic studies of inhibition of enzymes - PubMed. (URL: [Link])

- The Modification of Histidine Residues | 9 | Chemical Reagents for Pro - Taylor & Francis eBooks. (URL: [Link])

- Modification of histidine residues in proteins by reaction with 4-hydroxynonenal - PubMed. (URL: [Link])

- Reactions of acetylimidazole and acetylimidazolium ion with nucleophilic reagents. Mechanisms of catalysis | Journal of the American Chemical Society. (URL: [Link])

- How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions?

- Analysis of oxidative modification of proteins - PubMed. (URL: [Link])

- Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme - PMC - NIH. (URL: [Link])

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

- How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by N δ - MDPI. (URL: [Link])

- Titration of aminoalkyl imidazoles | Download Table - ResearchG

- Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])

- Comparison of quantitative spectral similarity analysis methods for protein higher-order structure confirm

- Enzyme inhibition and kinetics graphs (article) - Khan Academy. (URL: [Link])

- Biochemistry, Histidine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

- How Does Replacement of the Axial Histidine Ligand in Cytochrome c Peroxidase by Nδ-Methyl Histidine Affect Its Properties and Functions?

- Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosph

- (PDF)

- Analysis of Oxidative Modification of Proteins - PubMed. (URL: [Link])

- Determination of 4(5)

- Quantitative Amino Acid Analysis | Request PDF - ResearchG

- Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues - MDPI. (URL: [Link])

- Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. (URL: [Link])

- Engineering a Functional Histidine Brace Copper-Binding Site into a De Novo-Designed Protein Scaffold - iris.unina.it. (URL: [Link])

Sources

4-Acetylimidazole: A Versatile Scaffold for Novel Therapeutics – A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the emerging therapeutic potential of 4-Acetylimidazole, a heterocyclic organic compound. Synthesizing current research, this document delves into the compound's chemical properties, synthesis, and its prospective applications in oncology, inflammatory disorders, and gastric acid-related conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundation for future investigation and therapeutic innovation. We will explore the mechanistic rationale behind its potential applications, propose detailed experimental protocols for its evaluation, and discuss the broader context of imidazole-based therapeutics.

Introduction: The Imidazole Scaffold and the Promise of this compound

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to the development of drugs across a wide therapeutic spectrum, from anticancer agents like dacarbazine to H2 receptor antagonists like cimetidine. This compound, a histidine analogue, has emerged as a compound of interest due to its structural features and preliminary evidence of biological activity.[3] This guide will provide a detailed exploration of its potential therapeutic applications, grounded in scientific principles and experimental validation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development.

| Property | Value | Source |

| CAS Number | 61985-25-9 | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.11 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | |

| Boiling Point | 329.4 °C | [3] |

| Storage | 2°C - 8°C, in a well-closed container | [3] |

Synthesis of this compound: A Protocol for Laboratory-Scale Production

The availability of a reliable synthesis protocol is crucial for the systematic investigation of this compound. The following method is adapted from established procedures and provides a robust pathway for its preparation.

Experimental Protocol: Two-Step Synthesis of this compound

This protocol outlines a two-step process starting from imidazole-4-carboxylic acid.

Step 1: Esterification of Imidazole-4-carboxylic acid

-

Reaction Setup: In a round-bottom flask, suspend 100g of imidazole-4-carboxylic acid in 1 liter of anhydrous ethanol.

-

Acidification: Bubble dry hydrogen chloride gas through the suspension until saturation.

-

Reflux: Heat the mixture to reflux for 5 hours, or until the reaction mixture becomes a homogeneous solution.

-

Neutralization: Cool the reaction to approximately 30°C and neutralize with a saturated sodium bicarbonate solution to a pH of 7.

-

Extraction: Remove the excess ethanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl ester of imidazole-4-carboxylic acid as a white powder.

Step 2: Condensation and Decarboxylation to form this compound

-

Reaction Setup: In a separate flask, add the synthesized ethyl imidazole-4-carboxylate and a strong base (e.g., sodium ethoxide) to a suitable solvent like chlorobenzene.

-

Condensation: While stirring, add ethyl acetate dropwise and reflux the mixture for 5 hours.

-

Work-up: After cooling, the reaction mixture is subjected to acidic or basic hydrolysis to induce ketoform decomposition, yielding this compound.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Caption: Workflow for the synthesis of this compound.

Potential Therapeutic Application 1: Oncology

The imidazole scaffold is a cornerstone in the development of anticancer agents.[1][2] While direct evidence for this compound is still emerging, its structural similarity to other cytotoxic imidazoles suggests significant potential.

Rationale: Learning from Imidazole Analogs

Numerous studies have demonstrated the potent anticancer activity of imidazole derivatives. For instance, certain 4-acetylphenylamine-based imidazoles have shown significant cytotoxicity against a panel of cancer cell lines, including:

These derivatives have exhibited EC₅₀ values in the low micromolar range (3.1 to 47.2 µM), highlighting the potential of this chemical class.[1][5]

Proposed Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of imidazole-based compounds are often attributed to their ability to interfere with critical cellular processes. While the specific mechanism of this compound is yet to be fully elucidated, plausible targets include:

-

Kinase Inhibition: Many imidazole derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.

-

Microtubule Destabilization: Interference with tubulin polymerization is a common mechanism for imidazole-based anticancer agents, leading to cell cycle arrest and apoptosis.[2]

-

Induction of Apoptosis: Imidazoles can induce programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS).

Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a standard MTT assay can be employed.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media and conditions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Treatment: Seed cells in 96-well plates and, after 24 hours, treat with varying concentrations of this compound.

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Proposed anticancer mechanisms of this compound.

Potential Therapeutic Application 2: Histamine H2 Receptor Antagonism

Histamine H2 receptor antagonists are a class of drugs that reduce the production of stomach acid.[6] The imidazole ring is a key structural feature of the first generation of these drugs, such as cimetidine.

Scientific Rationale

This compound's structural resemblance to histamine and other imidazole-based H2 antagonists suggests it may act as a competitive inhibitor at the H2 receptor on parietal cells.[3] By blocking the binding of histamine, it could potentially reduce gastric acid secretion, making it a candidate for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Experimental Protocol: H2 Receptor Binding Assay

To determine the affinity of this compound for the H2 receptor, a competitive radioligand binding assay can be performed.

-

Membrane Preparation: Isolate cell membranes from a cell line expressing the human H2 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known H2 receptor radioligand (e.g., [³H]-tiotidine), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand using filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Potential Therapeutic Application 3: Enzyme Inhibition

The imidazole moiety is present in the active site of many enzymes and can also act as an inhibitor for various enzymatic reactions.

Rationale for Investigation

The reactivity of the acetyl group and the electronic nature of the imidazole ring in this compound make it a candidate for interacting with enzyme active sites. For example, the related compound N-acetylimidazole has been shown to inhibit the enzyme transketolase by acetylating an amino acid residue in the active site.[7] This suggests that this compound could act as an inhibitor for a range of enzymes, potentially with therapeutic implications in metabolic or inflammatory diseases.

Experimental Protocol: General Enzyme Inhibition Assay

To screen for enzyme inhibitory activity, a general in vitro enzyme assay can be adapted for specific targets.

-

Enzyme and Substrate Preparation: Obtain a purified enzyme of interest and its corresponding substrate.

-

Assay Conditions: Determine the optimal buffer, pH, and temperature for the enzymatic reaction.

-

Inhibition Assay: In a suitable plate format, combine the enzyme, varying concentrations of this compound, and initiate the reaction by adding the substrate.

-

Detection: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer.

-

Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the IC₅₀. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Ki).[8][9][10][11]

Future Directions and Conclusion

While direct and extensive preclinical data on this compound is currently limited, the information available for structurally related imidazole compounds provides a strong rationale for its further investigation. The potential therapeutic applications in oncology, gastric acid-related disorders, and enzyme-mediated diseases are compelling.

The experimental protocols outlined in this guide offer a clear path for researchers to systematically evaluate the biological activities of this compound. Future studies should focus on:

-

Comprehensive in vitro screening: Testing against a broader panel of cancer cell lines and enzymes.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential in animal models of disease.

-

Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety of the compound.

References

- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). Scientific Reports.

- (PDF) Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). ResearchGate.

- Anti-inflammatory activity of the synthesized compounds (4a–l). ResearchGate.

- In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. ResearchGate.

- IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.

- Inhibition of transketolase by N-acetylimidazole. (1988). Biochemical International.

- Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry.

- Enzyme inhibitors. UCL.

- Effect of AS-IV treatment on the activation of MAPK signaling pathway... ResearchGate.

- 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations. (2009). ChemMedChem.

- Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). Journal of Biomolecular Structure and Dynamics.

- 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2021). Biology LibreTexts.

- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). International Journal of Molecular Sciences.

- Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. (1987). Clinical Pharmacokinetics.

- Preclinical and clinical studies of anticancer agent‐incorporating polymer micelles. (2011). Cancer Science.

- Finding Ki value in uncompetitive type of enzyme inhibition through GraphPad prism @MajidAli2020. (2022). YouTube.

- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy.

- A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics.

- Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). Molecular and Cellular Biochemistry.

- Astragaloside IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway. (2017). Biochemical and Biophysical Research Communications.

- NF-κB Pathway | Cell Survival Pathway. (2019). YouTube.

- Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503. (2014). PLoS ONE.

- A study of antagonist affinities for the human histamine H2 receptor. (2008). British Journal of Pharmacology.

- Estimation of pKB values for histamine H2-receptor antagonists using an in vitro acid secretion assay. (1980). British Journal of Pharmacology.

- SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. (2024). YouTube.

- Astra goes pivotal with CTLA-4. (2023). ApexOnco.

- Phase 4 Study Evaluating Use of ADSTILADRIN® (nadofaragene firadenovec-vncg) in Real-World Setting. (2024). Ferring Pharmaceuticals.

- The Effect of H 2 Receptor Antagonist in Acid Inhibition and Its Clinical Efficacy. (2017). Korean Journal of Gastroenterology.

- Histamine H2-receptor antagonists. (1991). Nursing Clinics of North America.

- Advancing Clinical Trials to Streamline Drug Development. (2016). Clinical Cancer Research.

Sources

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 61985-25-9 | FA45211 | Biosynth [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of transketolase by N-acetylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

4-Acetylimidazole: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Acetylimidazole, a structurally simple heterocyclic molecule, has garnered increasing interest within the scientific community for its diverse biological activities. As a derivative of imidazole, a core component of the essential amino acid histidine, it is positioned at the crossroads of numerous physiological pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, offering insights for researchers and professionals engaged in drug discovery and development. This document synthesizes existing literature to explore its role as a modulator of histamine receptors, its potential as a histidine mimetic in oncology, its implications in the context of advanced glycation end products (AGEs), and its putative involvement in protein acetylation.

Histamine H2 Receptor Antagonism: Modulating Gastric Acid Secretion

One of the most cited activities of imidazole-containing compounds is their interaction with histamine receptors. This compound has been identified as a competitive antagonist of the histamine H2 receptor.[1][2] These receptors are primarily located on the parietal cells of the gastric mucosa and play a pivotal role in the secretion of gastric acid.[3]

Mechanism of H2 Receptor Blockade

Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors, initiating a signaling cascade that results in the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion into the stomach lumen.[1] this compound, by competitively binding to the H2 receptor, prevents histamine from exerting its physiological effect.[4] This blockade leads to a reduction in both basal and meal-stimulated gastric acid secretion.[5]

Experimental Protocol: In Vitro H2 Receptor Binding Assay

A common method to determine the affinity of a compound for the H2 receptor is a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H2 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a cell line expressing the human H2 receptor (e.g., HEK-293 cells).

-

Radioligand: Use a specific H2 receptor radioligand, such as [3H]-tiotidine.

-

Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration causing 50% inhibition of radioligand binding) can be determined and converted to the Ki value using the Cheng-Prusoff equation.

Signaling Pathway

The binding of histamine to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation and activation of the proton pump. By blocking the initial step of histamine binding, this compound effectively inhibits this entire signaling cascade.

Caption: this compound competitively inhibits histamine binding to the H2 receptor on parietal cells, thereby blocking the downstream signaling cascade that leads to gastric acid secretion.

Histidine Analogue in Cancer Biology

The structural similarity of this compound to the amino acid histidine suggests that it may act as a histidine analogue or mimetic in biological systems. This has significant implications in the context of cancer metabolism, as certain cancers exhibit altered amino acid dependencies.[6]

Potential as an Antimetabolite

As a histidine analogue, this compound could potentially interfere with metabolic pathways that rely on histidine. This could include protein synthesis, where it might be erroneously incorporated into polypeptides, leading to dysfunctional proteins and cellular stress. Furthermore, it could inhibit enzymes that utilize histidine as a substrate or cofactor. While direct evidence for this compound's role as an antimetabolite is still emerging, the broader class of imidazole derivatives has shown promise as anticancer agents.[7]

Imidazole Derivatives in Oncology

Numerous studies have explored the anticancer activities of various imidazole derivatives.[7][8] These compounds have been shown to induce cytotoxicity in a range of cancer cell lines, including breast, prostate, and glioblastoma.[7] The proposed mechanisms are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.

Experimental Workflow: Assessing Anticancer Activity

A typical workflow to evaluate the potential of this compound as an anticancer agent would involve a series of in vitro assays.

Caption: A stepwise approach to characterizing the in vitro anticancer effects of this compound.

| Assay | Purpose | Typical Readout |

| MTT Assay | To assess the cytotoxic effect on cancer cell lines. | IC50 value (concentration that inhibits 50% of cell growth). |

| Wound Healing Assay | To evaluate the impact on cell migration and invasion. | Rate of "wound" closure. |

| 3D Spheroid Assay | To model in vivo tumor growth and assess the compound's effect on a more complex cellular structure. | Spheroid size and viability. |

| Mechanism of Action Studies | To identify the molecular targets and pathways affected. | Changes in protein expression (Western Blot), cell cycle distribution, and apoptosis (Flow Cytometry). |

Inhibition of Advanced Glycation End Products (AGEs)

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[9][10] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[11] Several imidazole-containing compounds have been investigated for their ability to inhibit the formation of AGEs.[10]

Trapping of Reactive Carbonyl Species

The formation of AGEs proceeds through a series of reactions, including the formation of highly reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO). A key mechanism by which AGE inhibitors exert their effect is by trapping these reactive carbonyl species, preventing them from reacting with biological macromolecules.[10][12] The nucleophilic nature of the imidazole ring makes it a potential candidate for scavenging these harmful carbonyls.

RAGE Pathway Interference

AGEs can also exert their detrimental effects by binding to the Receptor for Advanced Glycation End Products (RAGE).[9] This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.[9] Some imidazole derivatives have been shown to interfere with the AGE-RAGE axis, although the precise mechanism, whether through direct RAGE antagonism or by inhibiting downstream signaling, is an area of active investigation.[9]

Potential Role in Protein Acetylation

Protein acetylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression, metabolism, and signal transduction.[13][14] This process involves the transfer of an acetyl group from acetyl-CoA to the lysine residues of proteins, a reaction catalyzed by acetyltransferases.[15][16]

N-Acetylimidazole as an Acetylating Agent

While direct studies on this compound's role in protein acetylation are limited, the related compound N-acetylimidazole is a well-known laboratory reagent used for the chemical acetylation of proteins.[17] It has been used to acetylate tyrosine residues in proteins like α-crystallin, leading to conformational changes and altered protein function.[17] This suggests that acetylimidazole derivatives have the chemical capacity to participate in acetylation reactions.

A Hypothetical Mechanism

It is conceivable that this compound, under certain physiological conditions, could act as an acetyl group donor, although this would likely be a non-enzymatic and less specific process compared to the highly regulated enzymatic acetylation. Alternatively, it could modulate the activity of acetyltransferases or deacetylases, thereby indirectly influencing the acetylation status of cellular proteins. Further research is required to explore these possibilities.

Conclusion

This compound is a multifaceted molecule with the potential to interact with several key biological systems. Its established role as an H2 receptor antagonist provides a solid foundation for its pharmacological profile. Furthermore, its structural resemblance to histidine and the broader activities of imidazole derivatives in cancer and AGEs inhibition suggest promising avenues for future research. The potential, though less explored, involvement in protein acetylation adds another layer of complexity to its biological activities. A deeper understanding of the specific molecular interactions and downstream signaling pathways modulated by this compound will be crucial for unlocking its full therapeutic potential.

References

- Gedgaudas, R., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports.

- Khan, M. S., et al. (2016). Inhibitors of advanced glycation end-products (ages)formation. Google Patents. US9387198B1.

- Vlassara, H., & Striker, G. E. (2006). Advanced glycation endproducts (AGEs): Pharmacological inhibition in diabetes. Journal of the American Society of Nephrology.